

Technical Guide: Bioavailability, Pharmacokinetics, and Distribution of -CEHC

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Compound of Interest

Compound Name:	Gamma-CEHC
CAS No.:	178167-77-6
Cat. No.:	B222908

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Executive Summary

-CEHC (2,7,8-trimethyl-2-(

-carboxyethyl)-6-hydroxychroman) represents the biological endpoint of

-tocopherol (

-T) metabolism.[1] Unlike its parent compound, which functions primarily as a lipophilic antioxidant,

-CEHC is a water-soluble metabolite with distinct physiological activities, including natriuresis and anti-inflammatory signaling.

This guide synthesizes the metabolic trajectory of

-CEHC, quantifying its distribution from hepatic genesis to renal accumulation. It provides a validated LC-MS/MS workflow for detection, establishing a rigorous standard for researchers investigating vitamin E metabolomics.

Chemical Identity & Biosynthetic Pathway[2]

The Metabolic Trigger

While

-tocopherol (

-T) is conserved by the hepatic

-tocopherol transfer protein (

-TTP),

-tocopherol is largely left unbound. This lack of retention makes

-T the primary substrate for xenobiotic-like metabolism in the liver.

Enzymatic Cascade

The conversion of

-T to

-CEHC occurs via a two-phase process:

- -Hydroxylation: The cytochrome P450 isoform CYP4F2 (and to a lesser extent CYP3A4) hydroxylates the terminal methyl group of the phytyl side chain.
- -Oxidation: The side chain undergoes sequential removal of two-carbon units (similar to fatty acid oxidation) in the peroxisomes/mitochondria, shortening the tail to form the carboxyethyl group of

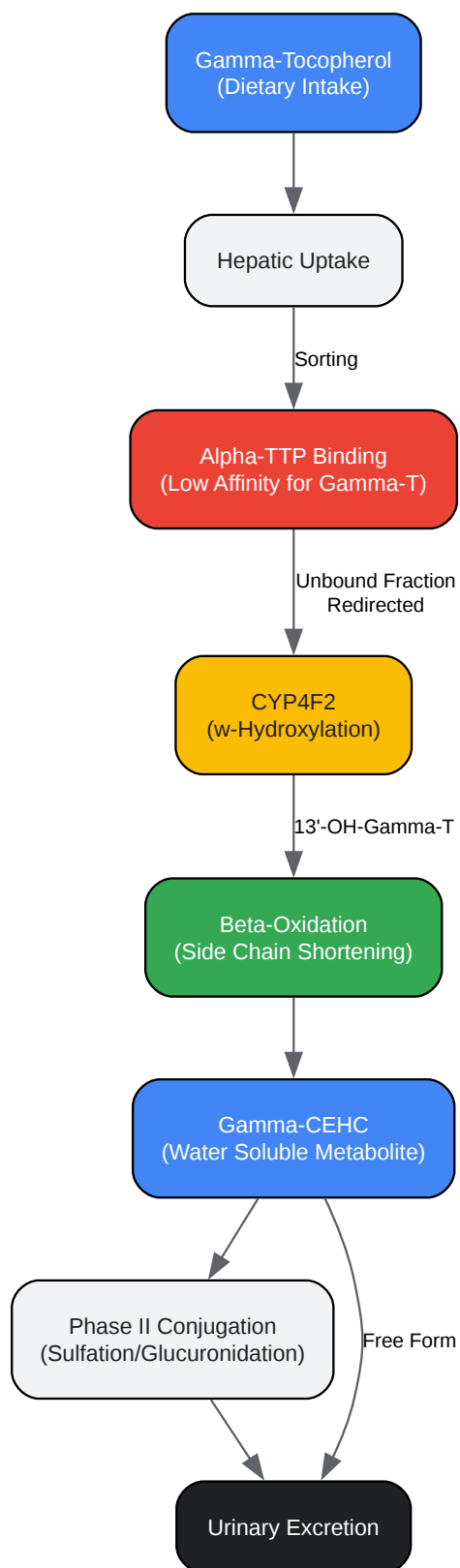
-CEHC.

Visualization of Signaling & Metabolism

The following diagram illustrates the metabolic conversion and the divergence between retention (

-T) and metabolism (

-T).



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Figure 1: Metabolic pathway of

- Tocopherol to
- CEHC, highlighting the critical role of low
- TTP affinity in driving metabolite formation.

Bioavailability & Pharmacokinetics (PK)

Absorption and Plasma Kinetics

-CEHC is not typically ingested but formed in vivo. However, its appearance in plasma correlates directly with

-tocopherol intake.

- Tmax: Plasma concentrations of

-CEHC peak 9–12 hours after oral supplementation of

-tocopherol.

- Concentration: In unsupplemented individuals, plasma levels are low (<1

M). Supplementation can increase these levels 20- to 40-fold.^{[1][2]}

- Half-life:

-CEHC has a short plasma half-life compared to tocopherols, returning to baseline levels within 24–48 hours post-dose.

Conjugation

In plasma and urine,

-CEHC exists primarily as conjugated metabolites (glucuronides and sulfates).

- Free vs. Conjugated: >70% of circulating

-CEHC is conjugated.

- Implication: Analytical protocols must include an enzymatic hydrolysis step (glucuronidase/sulfatase) to quantify total

-CEHC.

Tissue Distribution[4]

Unlike lipophilic tocopherols that accumulate in adipose tissue,

-CEHC partitions into tissues capable of anion transport and excretion.

The Renal Accumulation Phenomenon

The kidney is the primary site of

-CEHC accumulation.

- Mechanism:

-CEHC is synthesized in the liver and transported to the kidney via the bloodstream.

- Kinetics: In rat models, hepatic

-CEHC peaks at ~12 hours, whereas renal concentrations continue to accumulate from 3 to 24 hours.

- Selectivity: The kidney retains significantly higher concentrations of

-CEHC compared to

-CEHC, supporting its specific natriuretic role.

Quantitative Tissue Data (Rat Model)

Tissue	Relative Accumulation	Time to Peak (Post-Dose)	Primary Form
Liver	High	6–12 Hours	Precursor/Metabolite
Kidney	Very High	12–24 Hours	Free & Conjugated
Plasma	Moderate	9–12 Hours	Conjugated (>70%)
Adipose	Negligible	N/A	Parent Tocopherol

Physiological Mechanisms

Natriuresis (Sodium Excretion)

-CEHC acts as an endogenous natriuretic factor (LLU-

).

- Target:ROMK-like potassium channels (70 pS) in the Thick Ascending Limb (TAL) of the Loop of Henle.
- Mechanism: Inhibition of K⁺ recycling prevents the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) from reabsorbing sodium.
- Result: Increased sodium excretion in urine without significant potassium loss (unlike thiazide diuretics).

Anti-Inflammatory Action

-CEHC exhibits anti-inflammatory properties distinct from antioxidant activity.

- COX-2 Inhibition: Directly inhibits cyclooxygenase-2 activity, reducing Prostaglandin E2 (PGE2) synthesis.
- 5-LOX Inhibition: Reduces Leukotriene B4 (LTB4) formation, decreasing neutrophil chemotaxis.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify total

-CEHC in plasma or urine. Standard: Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry.

Sample Preparation

- Aliquot: Transfer 100

L of plasma/urine to a tube.

- Internal Standard: Spike with deuterated standard (

-

-CEHC).

- Hydrolysis (Critical): Add

-glucuronidase/sulfatase (e.g., from *H. pomatia*) and incubate at 37°C for 2 hours to deconjugate metabolites.

- Extraction: Perform Liquid-Liquid Extraction (LLE) using 1 mL of Hexane:MTBE (2:1) or Ethyl Acetate.
- Dry & Reconstitute: Evaporate supernatant under nitrogen; reconstitute in 50% Methanol.

LC-MS/MS Parameters

- Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 m).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Ionization: Electrospray Ionization (ESI), Negative Mode.
- MRM Transitions:

Analyte	Precursor Ion ()	Product Ion ()	Role
-CEHC	263.2	149.1	Quantifier
-CEHC	263.2	219.1	Qualifier (Loss of CO ₂)
- -CEHC	272.2	149.1	Internal Standard

Note: The product ion at m/z 149 results from Retro-Diels-Alder (RDA) fragmentation of the chroman ring, characteristic of

-tocopherol derivatives.

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Sources

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